

"Ethyl 4-amino-3-ethoxybenzoate" CAS number 342044-64-8 properties

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Compound of Interest

Compound Name: Ethyl 4-amino-3-ethoxybenzoate

Cat. No.: B373527

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An In-depth Technical Guide to **Ethyl 4-amino-3-ethoxybenzoate** (CAS Number: 342044-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-amino-3-ethoxybenzoate is a substituted aromatic amine and benzoate ester that serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its known physicochemical properties, safety information, and detailed experimental protocols for its use in the synthesis of more complex molecules, including kinase inhibitors. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.

Core Properties

The following tables summarize the key identification, physical, and chemical properties of **Ethyl 4-amino-3-ethoxybenzoate**. Data is compiled from various chemical supplier databases.^[1]

Table 1: Compound Identification

Identifier	Value
CAS Number	342044-64-8[1]
IUPAC Name	ethyl 4-amino-3-ethoxybenzoate[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₃ [1]
Molecular Weight	209.24 g/mol [1]
SMILES String	O=C(OCC)C(C=C1OCC)=CC=C1N
InChI Key	LYTRTSUGQUYFDO-UHFFFAOYSA-N
Synonyms	4-amino-3-ethoxy-benzoic acid ethyl ester, AE-562/12222466, Oprea1_379803, SCHEMBL670443[1]

Table 2: Physicochemical Properties

Property	Value
Physical State	Solid
Form	Not Available
Melting Point	Not Available
Boiling Point	Not Available
Flash Point	Not Applicable
Solubility	Not Available
Purity	Typically ≥95%[1]
Storage	Store long-term in a cool, dry place.[1] Room temperature storage is also cited.[2]

Safety and Handling

Ethyl 4-amino-3-ethoxybenzoate is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements

Category	Code	Statement
Pictogram	GHS07	
Signal Word	Warning[1]	
Hazard Class	Acute Tox. 4 Oral	
Hazard Statement	H302	Harmful if swallowed.[1]
Precautionary Statement	P264	Wash skin thoroughly after handling.[1]
P270	Do not eat, drink or smoke when using this product.[1]	
P301+P312	IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]	
P330	Rinse mouth.[1]	
P501	Dispose of contents/container to an approved waste disposal plant.[1]	

Incompatible Materials: Strong oxidizing agents.[1]

Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides.[1]

Experimental Protocols

Ethyl 4-amino-3-ethoxybenzoate is utilized as a key building block in multi-step organic syntheses. The following protocols detail its application in Buchwald-Hartwig amination and sulfonamide formation reactions.

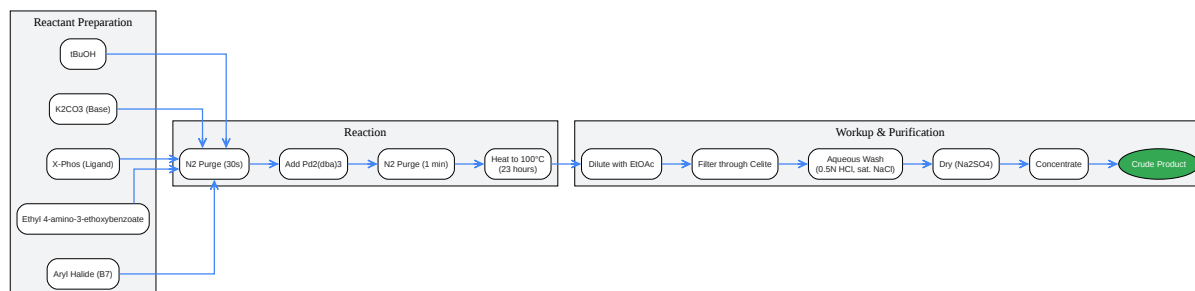
Protocol 1: Buchwald-Hartwig Amination in the Synthesis of an ERK5 Inhibitor Intermediate

This protocol describes the use of **Ethyl 4-amino-3-ethoxybenzoate** in a palladium-catalyzed cross-coupling reaction for the synthesis of an intermediate (AX15836).^{[3][4]}

Methodology:

- **Reaction Setup:** In a suitable reaction vessel, combine the aryl halide (B7, 1.0 eq, 18.0 mmol), **Ethyl 4-amino-3-ethoxybenzoate** (1.2 eq, 21.6 mmol), X-Phos (0.088 eq, 1.58 mmol), and Potassium Carbonate (K_2CO_3 , 6.0 eq, 108.0 mmol) in tert-Butanol (tBuOH, 90 mL).
- **Inerting:** Bubble nitrogen gas (N_2) through the mixture for 30 seconds to create an inert atmosphere.
- **Catalyst Addition:** Add the palladium catalyst, Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$, 0.03 eq, 0.540 mmol), to the reaction mixture.
- **Further Inerting:** Bubble N_2 through the suspension for an additional minute.
- **Reaction Conditions:** Heat the suspension to 100 °C under a nitrogen atmosphere (using a condenser) and maintain for 23 hours.
- **Workup:**
 - Cool the reaction mixture to room temperature (25 °C) and dilute with Ethyl Acetate (EtOAc).
 - Filter the suspension through a pad of Celite. Wash the collected solids with EtOAc.
 - Transfer the combined filtrate to a separatory funnel and wash with 0.5 N aqueous HCl solution, followed by saturated aqueous NaCl solution.
 - Dry the organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Workflow Diagram:



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Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol 2: Sulfonamide Formation for 17 β -HSD13 Inhibitor Synthesis

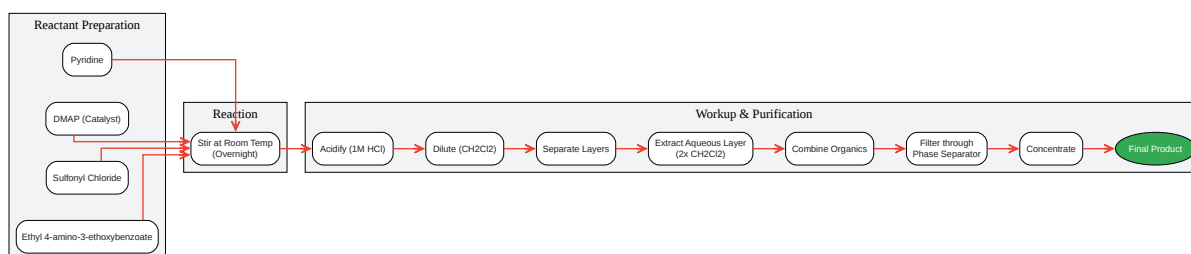
This protocol details the reaction of **Ethyl 4-amino-3-ethoxybenzoate** with a sulfonyl chloride to form a sulfonamide, a key step in synthesizing potential inhibitors of 17-beta-hydroxysteroid dehydrogenase type 13 (17 β -HSD13).^[5]

Methodology:

- **Reaction Setup:** To a solution of **Ethyl 4-amino-3-ethoxybenzoate** (1.0 eq, 0.144 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.014 mmol) in pyridine (0.144 mL), add 2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq, 0.144 mmol).

- Reaction Conditions: Stir the reaction mixture at room temperature overnight.
- Workup:
 - Acidify the reaction mixture with 1M aqueous HCl.
 - Dilute the mixture with Dichloromethane (CH_2Cl_2).
 - Separate the organic and aqueous layers in a separatory funnel.
 - Extract the aqueous layer twice more with CH_2Cl_2 .
 - Combine the organic layers.
 - Filter the combined organic solution through a phase separator to remove residual water.
 - Concentrate the filtrate under reduced pressure to yield the product.

Experimental Workflow Diagram:



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Caption: Workflow for Sulfonamide Synthesis via Nucleophilic Acyl Substitution.

Biological Activity and Applications

Based on available scientific literature, **Ethyl 4-amino-3-ethoxybenzoate** is not reported to have intrinsic biological activity or to be involved in specific signaling pathways. Its primary documented application is as a chemical intermediate or building block for the synthesis of pharmacologically active molecules.[3][4][5] Specifically, it has been used in the development of:

- Kinase Inhibitors: As a reactant in the synthesis of novel and selective ERK5 inhibitors.[3][4]
- Enzyme Inhibitors: As a precursor in the synthesis of 17-beta-hydroxysteroid dehydrogenase type 13 (17 β -HSD13) inhibitors, which are being investigated for the treatment of liver diseases.[5]

The ethoxy and amino functionalities on the benzene ring make it a versatile reagent for introducing a substituted aniline moiety into target structures, primarily through cross-coupling and nucleophilic substitution reactions.

Conclusion

Ethyl 4-amino-3-ethoxybenzoate (CAS: 342044-64-8) is a commercially available fine chemical with well-defined applications as a synthetic intermediate in medicinal chemistry. This guide provides essential data on its properties and safety, along with detailed, reproducible protocols for its use in constructing complex molecular architectures. While direct biological data on the compound itself is scarce, its utility in the synthesis of high-value molecules for drug discovery is clearly established. Researchers and drug development professionals can leverage the information herein to effectively incorporate this building block into their synthetic strategies.

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